molecular formula C18H19ClFN3O3S B298095 N-{2-[2-(2-chloro-6-fluorobenzylidene)hydrazino]-2-oxoethyl}-N-(3,4-dimethylphenyl)methanesulfonamide

N-{2-[2-(2-chloro-6-fluorobenzylidene)hydrazino]-2-oxoethyl}-N-(3,4-dimethylphenyl)methanesulfonamide

Numéro de catalogue B298095
Poids moléculaire: 411.9 g/mol
Clé InChI: PICPPEGZYAJXBJ-UFFVCSGVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{2-[2-(2-chloro-6-fluorobenzylidene)hydrazino]-2-oxoethyl}-N-(3,4-dimethylphenyl)methanesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as CF33, and it is a small molecule inhibitor of the Wnt/beta-catenin signaling pathway.

Mécanisme D'action

CF33 inhibits the Wnt/beta-catenin signaling pathway by binding to TBL1XR1, which is a component of the beta-catenin destruction complex. This complex is responsible for the degradation of beta-catenin, which is a key component of the Wnt/beta-catenin signaling pathway. Inhibition of this complex leads to the accumulation of beta-catenin, which activates the Wnt/beta-catenin signaling pathway. This activation has been shown to have potential therapeutic benefits in various diseases.
Biochemical and Physiological Effects:
CF33 has been shown to have various biochemical and physiological effects in different cell lines and animal models. In cancer cell lines, CF33 has been shown to inhibit cell proliferation, induce cell death, and reduce tumor growth. In osteoporotic animal models, CF33 has been shown to increase bone density and reduce bone loss. In Alzheimer's disease animal models, CF33 has been shown to reduce amyloid beta deposition and improve cognitive function.

Avantages Et Limitations Des Expériences En Laboratoire

CF33 has several advantages for lab experiments, including its small molecular size, high potency, and specificity for the Wnt/beta-catenin signaling pathway. However, there are also some limitations to using CF33 in lab experiments, including its potential toxicity, limited solubility, and lack of selectivity for other signaling pathways.

Orientations Futures

There are several future directions for the research and development of CF33. One potential direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to conduct more preclinical studies to evaluate the safety and efficacy of CF33 in various disease models. Additionally, there is a need for the development of more selective inhibitors of the Wnt/beta-catenin signaling pathway to reduce potential off-target effects. Finally, there is a need for the development of new drug delivery systems to improve the solubility and bioavailability of CF33.

Méthodes De Synthèse

The synthesis of CF33 involves a multistep process that includes the reaction of 2-chloro-6-fluorobenzaldehyde with hydrazine hydrate to form 2-(2-chloro-6-fluorobenzylidene)hydrazine. This intermediate is then reacted with 2-oxoethyl methanesulfonate to form the final product, N-{2-[2-(2-chloro-6-fluorobenzylidene)hydrazino]-2-oxoethyl}-N-(3,4-dimethylphenyl)methanesulfonamide.

Applications De Recherche Scientifique

CF33 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, osteoporosis, and Alzheimer's disease. The Wnt/beta-catenin signaling pathway plays a crucial role in the regulation of cell growth, differentiation, and development. Dysregulation of this pathway has been implicated in the development and progression of various diseases. CF33 inhibits the Wnt/beta-catenin signaling pathway by targeting the protein TBL1XR1, which is a component of the beta-catenin destruction complex. Inhibition of this pathway has been shown to have potential therapeutic benefits in various diseases.

Propriétés

Nom du produit

N-{2-[2-(2-chloro-6-fluorobenzylidene)hydrazino]-2-oxoethyl}-N-(3,4-dimethylphenyl)methanesulfonamide

Formule moléculaire

C18H19ClFN3O3S

Poids moléculaire

411.9 g/mol

Nom IUPAC

N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2-(3,4-dimethyl-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C18H19ClFN3O3S/c1-12-7-8-14(9-13(12)2)23(27(3,25)26)11-18(24)22-21-10-15-16(19)5-4-6-17(15)20/h4-10H,11H2,1-3H3,(H,22,24)/b21-10+

Clé InChI

PICPPEGZYAJXBJ-UFFVCSGVSA-N

SMILES isomérique

CC1=C(C=C(C=C1)N(CC(=O)N/N=C/C2=C(C=CC=C2Cl)F)S(=O)(=O)C)C

SMILES

CC1=C(C=C(C=C1)N(CC(=O)NN=CC2=C(C=CC=C2Cl)F)S(=O)(=O)C)C

SMILES canonique

CC1=C(C=C(C=C1)N(CC(=O)NN=CC2=C(C=CC=C2Cl)F)S(=O)(=O)C)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.